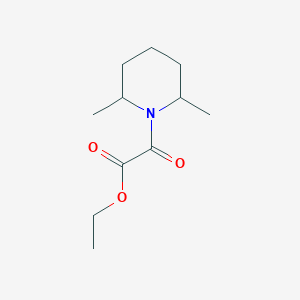![molecular formula C12H14N4O B2910914 N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide CAS No. 1789536-63-5](/img/structure/B2910914.png)
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide” is a heterocyclic compound . It has a molecular weight of 230.27 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyridines, which includes “this compound”, has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H14N4O . The InChI code for this compound is 1S/C12H14N4O/c17-12(8-4-1-2-5-8)14-11-9-6-3-7-13-10(9)15-16-11/h3,6-8H,1-2,4-5H2,(H2,13,14,15,16,17) .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[3,4-b]pyridines have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored at a temperature between 2-8°C in an inert atmosphere .作用機序
Target of Action
The primary target of N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide is the kinase activity of ZAK . ZAK, or Leucine Zipper and Sterile-Alpha Motif Kinase, is a protein that plays a crucial role in cellular processes such as cell growth, proliferation, and apoptosis.
Mode of Action
This compound interacts with its target by inhibiting the kinase activity of ZAK . This inhibition suppresses the activation of ZAK downstream signals, thereby modulating the cellular processes controlled by ZAK .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of ZAK kinase activity. By suppressing ZAK downstream signals, it may modulate cellular processes such as cell growth, proliferation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its target. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature variations.
実験室実験の利点と制限
One advantage of using N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide in lab experiments is its specificity for this compound activation. This allows for the targeted inhibition of cancer cell growth without affecting normal cells. One limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are many future directions for the research and development of N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations that improve the solubility and bioavailability of the compound. Additionally, further research is needed to determine the safety and efficacy of the compound in human clinical trials. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections, should be explored.
合成法
The synthesis of N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide involves a multi-step process. The first step involves the reaction of 2-aminopyridine with 2-bromoacetophenone to form 2-(pyridin-2-yl)-1-phenylethanone. This is followed by the reaction of 2-(pyridin-2-yl)-1-phenylethanone with cyclopentanecarboxylic acid to form this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-cancer properties, as it is known to activate the tumor suppressor protein phosphatase 2A (this compound). This compound is a key regulator of cell growth and division, and its activation has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Safety and Hazards
The safety information available indicates that “N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye protection (Precautionary Statement: P280), and rinsing cautiously with water in case of eye contact (Precautionary Statement: P305+P351+P338) .
特性
IUPAC Name |
N-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(8-4-1-2-5-8)14-11-9-6-3-7-13-10(9)15-16-11/h3,6-8H,1-2,4-5H2,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGBGIDNQFULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3C=CC=NC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


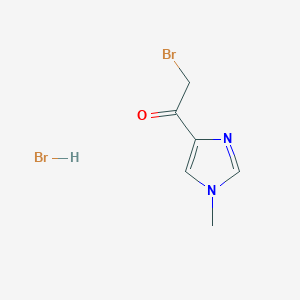
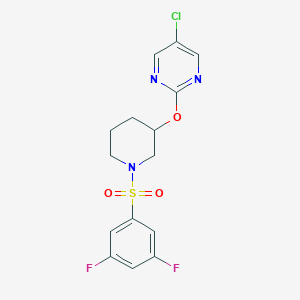
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2910838.png)
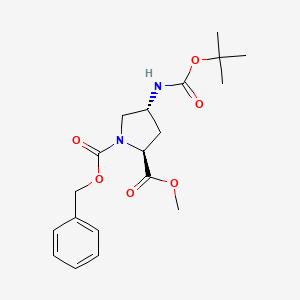
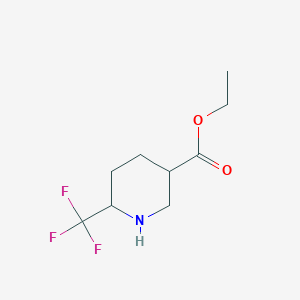
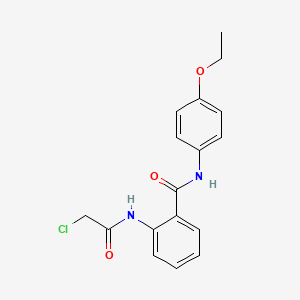
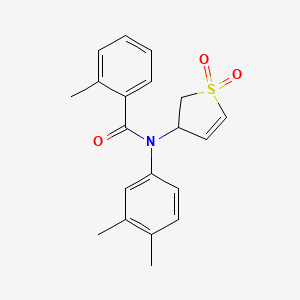
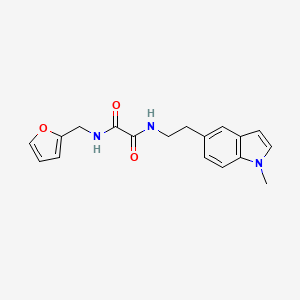
![3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2910849.png)
![(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2910850.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2910852.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2910853.png)
